2-Methyl-4-methylsulfonylpyrazole-3-carboxylic acid
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Overview
Description
2-Methyl-4-methylsulfonylpyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties . This compound, in particular, has garnered interest for its potential biological activities and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-methylsulfonylpyrazole-3-carboxylic acid typically involves the cyclocondensation of hydrazine with a suitable β-diketone or β-ketoester . One common method includes the reaction of 2-methyl-4-methylsulfonylacetophenone with hydrazine hydrate under reflux conditions to form the pyrazole ring . The reaction is usually carried out in an ethanol or methanol solvent, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-methylsulfonylpyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of this compound derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated or sulfonylated pyrazole derivatives.
Scientific Research Applications
2-Methyl-4-methylsulfonylpyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-methylsulfonylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory activity . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
2-Methyl-4-methylsulfonylpyrazole-3-carboxylic acid can be compared with other pyrazole derivatives such as:
2-Methyl-4-methylsulfonylphenylpyrazole: Similar structure but different substitution pattern, leading to varied biological activities.
3,5-Disubstituted pyrazoles: Known for their diverse pharmacological properties.
Indole derivatives: Although structurally different, they share some biological activities with pyrazoles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-methyl-4-methylsulfonylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S/c1-8-5(6(9)10)4(3-7-8)13(2,11)12/h3H,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNCKZIITGUUEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S(=O)(=O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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